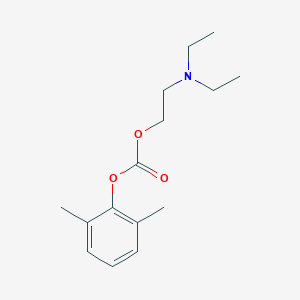![molecular formula C3H10O6P2 B14350820 Methylenebis[(hydroxymethyl)(phosphinic acid)] CAS No. 92135-96-1](/img/structure/B14350820.png)
Methylenebis[(hydroxymethyl)(phosphinic acid)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis[(hydroxymethyl)(phosphinic acid)] is an organophosphorus compound characterized by the presence of two phosphinic acid groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylenebis[(hydroxymethyl)(phosphinic acid)] can be synthesized through several methods. One common approach involves the reaction of hypophosphorous acid with formaldehyde and secondary amines in wet acetic acid, leading to the formation of aminomethyl-phosphinic acids . The reaction conditions, such as the basicity of the amines, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of methylenebis[(hydroxymethyl)(phosphinic acid)] typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis[(hydroxymethyl)(phosphinic acid)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid groups to phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid derivatives. These products have diverse applications in different fields.
Applications De Recherche Scientifique
Methylenebis[(hydroxymethyl)(phosphinic acid)] has several scientific research applications:
Mécanisme D'action
The mechanism of action of methylenebis[(hydroxymethyl)(phosphinic acid)] involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of metalloproteases, binding to the active site of the enzyme and preventing its activity . The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Methylenebis[(hydroxymethyl)(phosphinic acid)] can be compared with other similar compounds, such as:
Methylenebis(phosphonic dichloride): This compound is used in phosphonylation reactions and has a more reactive phosphorus center due to the lack of electron back-donation from the methylene group.
Aminoalkyl-phosphinic acids: These compounds are biologically active analogues of carboxylic amino acids and are used in various synthetic applications.
The uniqueness of methylenebis[(hydroxymethyl)(phosphinic acid)] lies in its specific chemical structure, which allows for diverse chemical reactions and applications in multiple fields.
Propriétés
Numéro CAS |
92135-96-1 |
|---|---|
Formule moléculaire |
C3H10O6P2 |
Poids moléculaire |
204.06 g/mol |
Nom IUPAC |
[hydroxy(hydroxymethyl)phosphoryl]methyl-(hydroxymethyl)phosphinic acid |
InChI |
InChI=1S/C3H10O6P2/c4-1-10(6,7)3-11(8,9)2-5/h4-5H,1-3H2,(H,6,7)(H,8,9) |
Clé InChI |
GQWOAKPSPBDOAD-UHFFFAOYSA-N |
SMILES canonique |
C(O)P(=O)(CP(=O)(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


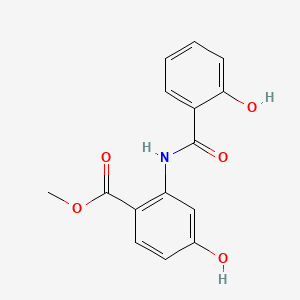
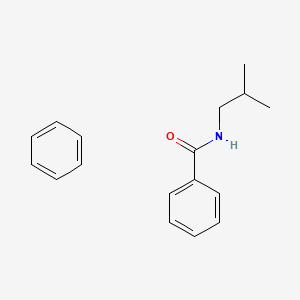
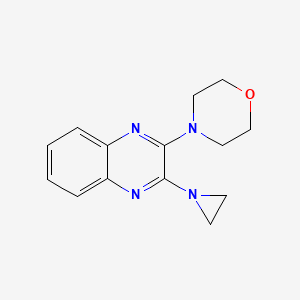
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)

![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
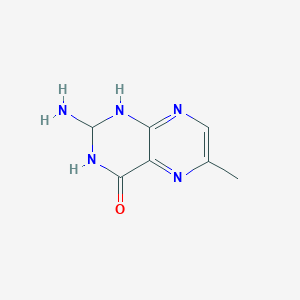
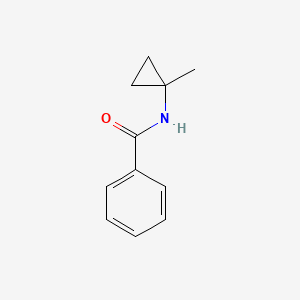

![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
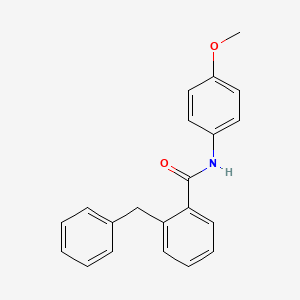
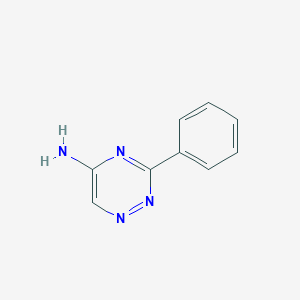
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
